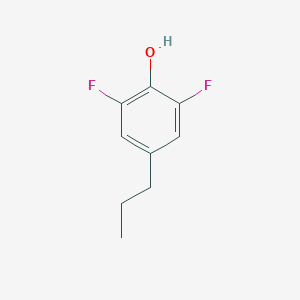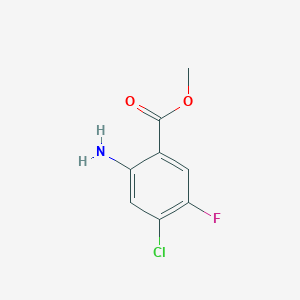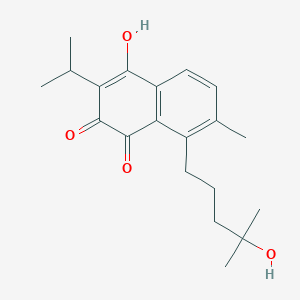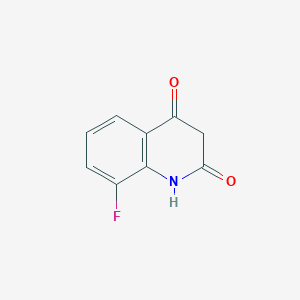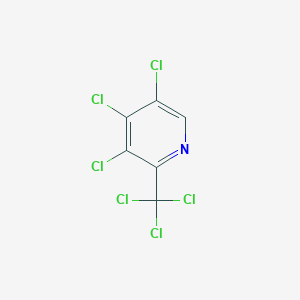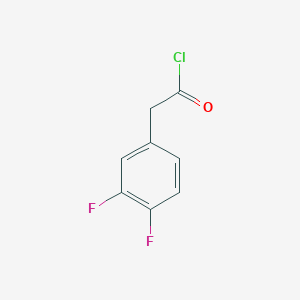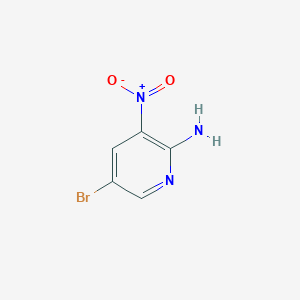
2-(3-Methoxyphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)butan-1-amine, also known as 3-MMC, is a synthetic cathinone that has gained popularity as a recreational drug. However, 3-MMC has also been the subject of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of 2-(3-Methoxyphenyl)butan-1-amine is not fully understood, but it is believed to act as a monoamine releaser, meaning that it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased activity in the brain, which can produce feelings of euphoria and increased sociability.
Biochemische Und Physiologische Effekte
In addition to its potential therapeutic applications, 2-(3-Methoxyphenyl)butan-1-amine has also been studied for its biochemical and physiological effects. In animal studies, 2-(3-Methoxyphenyl)butan-1-amine has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity. These effects are similar to those observed with other stimulant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Methoxyphenyl)butan-1-amine in lab experiments is that it is relatively easy to synthesize and obtain. However, there are also limitations to its use. 2-(3-Methoxyphenyl)butan-1-amine is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the recreational use of 2-(3-Methoxyphenyl)butan-1-amine has led to concerns about its potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Methoxyphenyl)butan-1-amine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration methods for 2-(3-Methoxyphenyl)butan-1-amine in these conditions. Additionally, more research is needed to understand the long-term effects of 2-(3-Methoxyphenyl)butan-1-amine use on the brain and body. Finally, there is a need for more studies on the potential risks and benefits of 2-(3-Methoxyphenyl)butan-1-amine use, particularly in the context of its recreational use.
Conclusion:
In conclusion, 2-(3-Methoxyphenyl)butan-1-amine, or 2-(3-Methoxyphenyl)butan-1-amine, is a synthetic cathinone that has potential therapeutic applications as a treatment for depression and anxiety disorders. Its mechanism of action involves the release of neurotransmitters such as serotonin and dopamine, which can produce feelings of euphoria and increased sociability. While there are advantages to using 2-(3-Methoxyphenyl)butan-1-amine in lab experiments, there are also limitations and concerns about its potential for abuse and addiction. Further research is needed to fully understand the risks and benefits of 2-(3-Methoxyphenyl)butan-1-amine use and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)butan-1-amine involves the reaction of 3-methoxyphenylacetone with nitroethane in the presence of a reducing agent such as aluminum amalgam or sodium borohydride. The resulting product is then reduced to the amine using hydrogen gas and a palladium catalyst. This synthesis method has been well-documented in the literature and has been used to produce 2-(3-Methoxyphenyl)butan-1-amine for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)butan-1-amine has been investigated for its potential therapeutic applications, including as a treatment for depression and anxiety disorders. In animal studies, 2-(3-Methoxyphenyl)butan-1-amine has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and behavior. This suggests that 2-(3-Methoxyphenyl)butan-1-amine may have antidepressant and anxiolytic effects.
Eigenschaften
CAS-Nummer |
123312-25-4 |
|---|---|
Produktname |
2-(3-Methoxyphenyl)butan-1-amine |
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-9(8-12)10-5-4-6-11(7-10)13-2/h4-7,9H,3,8,12H2,1-2H3 |
InChI-Schlüssel |
BGTVYWWUXFNUTD-UHFFFAOYSA-N |
SMILES |
CCC(CN)C1=CC(=CC=C1)OC |
Kanonische SMILES |
CCC(CN)C1=CC(=CC=C1)OC |
Synonyme |
2-(3-METHOXYPHENYL)BUTAN-1-AMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




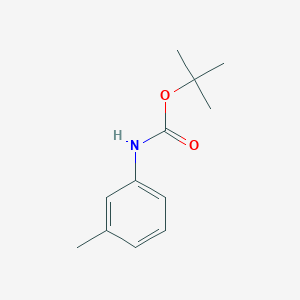


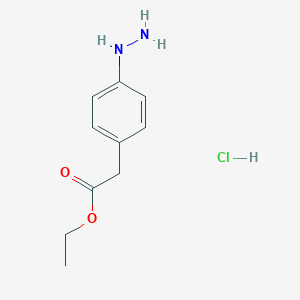
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
